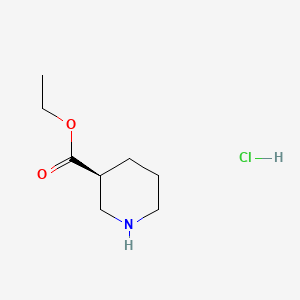

(S)-Ethyl piperidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enzymatic formation of piperine from piperoyl coenzyme A and piperidine has been identified in black pepper fruits . Another study presents a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines .

Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl piperidine-3-carboxylate hydrochloride” has been analyzed . The InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the formation of piperine from piperoyl coenzyme A and piperidine involves a piperine synthase . Another study discusses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Methyl piperidine-3-carboxylate hydrochloride” have been analyzed . The molecular weight is 143.18 g/mol and the InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug development. Researchers utilize them to construct novel pharmaceutical compounds due to their structural versatility. In the case of (S)-Ethyl piperidine-3-carboxylate hydrochloride , it can be a starting point for designing chiral drugs. The piperidine ring plays a crucial role in chiral optimization, making it valuable for creating enantiomerically pure compounds .

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Action Environment

It’s known that the compound should be stored under specific conditions to maintain its stability .

Future Directions

The future directions in the research of similar compounds involve the development of efficient and sustainable methods for the synthesis of nitrogen heterocycles . These methods could be useful for key transformations in the syntheses of antipsychotic drugs and the preparation of important intermediates in synthetic routes of certain therapeutics .

properties

IUPAC Name |

ethyl (3S)-piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662883 |

Source

|

| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115655-08-8 |

Source

|

| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6-Methenocyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-, methyl ester (9CI)](/img/no-structure.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)